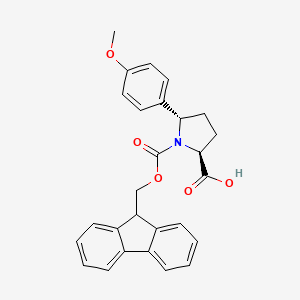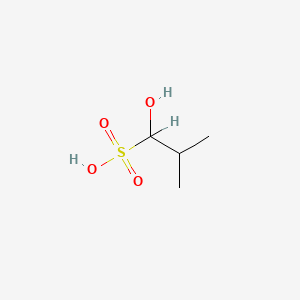
1-Hydroxy-2-methyl-1-propanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-methyl-1-propanesulfonic acid is a chemical compound with the molecular formula C4H10O4S . It is also known as 2-Hydroxy-3-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanesulfonic acid .
Synthesis Analysis
The synthesis of hydrogels related to this compound involves radical copolymerization of a 1:1 mixture of 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid, with different initiators and cross-linking reagents . For example, one hydrogel was synthesized using a redox initiator solution containing ammonium persulfate and sodium metabisulfite at room temperature .Molecular Structure Analysis
The linear formula of a related compound, 2-Acrylamido-2-methyl-1-propanesulfonic acid, is H2C=CHCONHC(CH3)2CH2SO3H . The molecular weight is 207.25 .Chemical Reactions Analysis
The existence of the sulfonic acid group in compounds like this compound provides a hopping site for the proton for transportation .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can provide some insight. For example, 2-Acrylamido-2-methyl-1-propanesulfonic acid has a melting point of 195 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Conductivity Enhancement in Polymer Films
1-Hydroxy-2-methyl-1-propanesulfonic acid, through its derivatives, has been used to significantly enhance the conductivity of polymer films. For instance, it was applied as a modification layer on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) films. This modification led to a dramatic increase in the conductivity of PEDOT:PSS films, making them suitable as transparent electrodes for ITO-free polymer solar cells (PSCs). The improved films exhibited conductivity enhancements by about 1400 times compared to the unmodified version, along with transparency and sheet resistance comparable to indium tin oxide (ITO), showcasing their potential in photovoltaic applications (Zhao et al., 2018).
Toughening of Polyelectrolyte Hydrogels
Another application of this compound derivatives is in the development of toughened polyelectrolyte hydrogels. These hydrogels, typically considered weak and difficult to toughen, were transformed into highly durable materials through the formation of sulfonate-Zr4+ metal-coordination complexes. This novel approach yielded hydrogels with significantly enhanced mechanical properties, including stiffness, strength, and fracture energy, demonstrating their potential for diverse applications in biomedical and engineering fields (Yu et al., 2020).
Catalytic Applications and Hydrogen Production
This compound and its derivatives have also found applications in catalysis and hydrogen production. For example, ruthenium nanoparticles supported on hydrogel networks containing this compound derivatives have been synthesized for efficient hydrogen production from the hydrolysis of ethylenediamine bisborane. These catalysts demonstrated high catalytic activity and reusability, highlighting their potential in sustainable energy production processes (Ozay et al., 2020).
Wirkmechanismus
Hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid have been shown to have good ion sorption properties. These copolymers are capable of interacting and removing Cd (II), Cu (II), Pb (II), Ni (II), and Zn (II) ions from synthetic solutions and real samples from mining wastewaters .
Safety and Hazards
Zukünftige Richtungen
Research is being conducted on the use of hydrogels derived from 2-hydroxyethyl-methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid for potential biomedical applications, including tissue engineering, drug delivery, antibacterial and antifouling materials . Another promising area of research is the use of such hydrogels for the removal of metal cations from wastewater .
Eigenschaften
IUPAC Name |
1-hydroxy-2-methylpropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFPKJXZHOOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-74-0 |
Source


|
| Record name | 1-Hydroxy-2-methyl-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

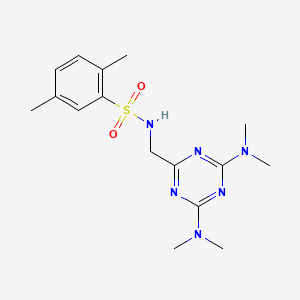
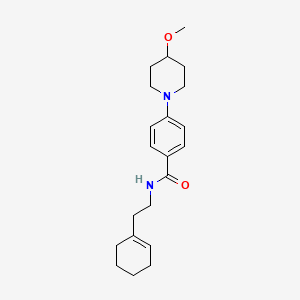
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)


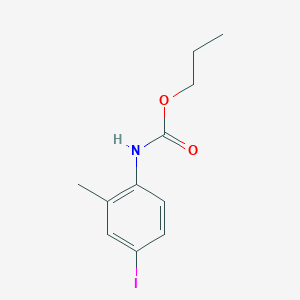
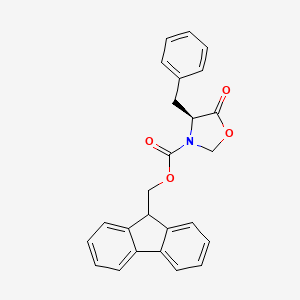
![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)
![N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2751498.png)
